2-Benzyl-5-chloro-1,2,3,4-tetrahydrobenzo[b][1,7]naphthyridine

Catalog No.
S15732335
CAS No.
M.F
C19H17ClN2
M. Wt
308.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Benzyl-5-chloro-1,2,3,4-tetrahydrobenzo[b][1,7]n...

Product Name

2-Benzyl-5-chloro-1,2,3,4-tetrahydrobenzo[b][1,7]naphthyridine

IUPAC Name

2-benzyl-5-chloro-3,4-dihydro-1H-benzo[b][1,7]naphthyridine

Molecular Formula

C19H17ClN2

Molecular Weight

308.8 g/mol

InChI

InChI=1S/C19H17ClN2/c20-19-15-8-4-5-9-17(15)21-18-13-22(11-10-16(18)19)12-14-6-2-1-3-7-14/h1-9H,10-13H2

InChI Key

RVKSRNSODSVYKZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=NC3=CC=CC=C3C(=C21)Cl)CC4=CC=CC=C4

2-Benzyl-5-chloro-1,2,3,4-tetrahydrobenzo[b][1,7]naphthyridine is a complex heterocyclic compound belonging to the naphthyridine family. Its molecular formula is C19H17ClN2, with a molecular weight of approximately 308.8 g/mol . The structure features a tetrahydrobenzo[b][1,7]naphthyridine core with a benzyl group and a chlorine atom at specific positions, contributing to its unique chemical properties. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

The chemical reactivity of 2-benzyl-5-chloro-1,2,3,4-tetrahydrobenzo[b][1,7]naphthyridine can be explored through various synthetic pathways. Common reactions include:

  • Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
  • Reduction Reactions: The tetrahydro structure may be subjected to reduction processes to modify functional groups.

These reactions are crucial for the development of derivatives with enhanced biological activity or altered physicochemical properties.

Research indicates that compounds similar to 2-benzyl-5-chloro-1,2,3,4-tetrahydrobenzo[b][1,7]naphthyridine exhibit various biological activities. Notably:

  • Phosphodiesterase Inhibition: Analogues have shown potential as phosphodiesterase inhibitors, which are valuable in treating conditions like erectile dysfunction and pulmonary hypertension .
  • CNS Effects: Some related compounds have demonstrated central nervous system depressant effects, suggesting potential applications in managing anxiety or sleep disorders .
  • Antimicrobial Properties: Preliminary studies indicate that naphthyridine derivatives may possess antimicrobial activity, making them candidates for further pharmacological exploration.

The synthesis of 2-benzyl-5-chloro-1,2,3,4-tetrahydrobenzo[b][1,7]naphthyridine typically involves multi-step organic reactions:

  • Formation of the Tetrahydrobenzo[b][1,7]naphthyridine Core: This can be achieved through condensation reactions involving appropriate precursors such as substituted piperidinones and aromatic amines.
  • Chlorination: The introduction of the chlorine atom can be accomplished using chlorinating agents under controlled conditions.
  • Benzyl Substitution: Finally, benzyl groups can be introduced via nucleophilic substitution or coupling reactions.

These methods allow for the tailoring of the compound's structure to optimize its biological properties.

The unique structure and potential biological activities of 2-benzyl-5-chloro-1,2,3,4-tetrahydrobenzo[b][1,7]naphthyridine suggest several applications:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting phosphodiesterase or central nervous system disorders.
  • Research Tool: Useful in biochemical research for studying enzyme interactions and cellular signaling pathways.
  • Agricultural Chemistry: Potential applications in developing agrochemicals due to its antimicrobial properties.

Interaction studies involving 2-benzyl-5-chloro-1,2,3,4-tetrahydrobenzo[b][1,7]naphthyridine focus on its binding affinity and efficacy against specific biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with target enzymes or receptors.
  • In Vitro Assays: To evaluate the biological activity and potency against various cell lines or pathogens.

Such studies are essential for understanding the therapeutic potential and optimizing the compound's pharmacological profile.

Several compounds share structural similarities with 2-benzyl-5-chloro-1,2,3,4-tetrahydrobenzo[b][1,7]naphthyridine. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological Activity
1-Benzyl-5-chloro-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridineSimilar core but different substitution patternPotent phosphodiesterase inhibitor
8-Chloro-2-methyl-10-(p-tolyl)-1,4-ethanobenzo[b][1,5]naphthyridineDifferent core structureCNS depressant effects
6-Chloro-2-(4-fluorobenzyl)-1H-naphtho[1,8-bc]pyridinContains a naphthalene moietyAntimicrobial properties

The uniqueness of 2-benzyl-5-chloro-1,2,3,4-tetrahydrobenzo[b][1,7]naphthyridine lies in its specific combination of substituents and structural configuration that may enhance its selectivity and efficacy compared to these analogues.

XLogP3

4.2

Hydrogen Bond Acceptor Count

2

Exact Mass

308.1080262 g/mol

Monoisotopic Mass

308.1080262 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-15-2024

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